molecular formula C11H16O2 B12716248 Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- CAS No. 3188-75-8

Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-

Cat. No.: B12716248
CAS No.: 3188-75-8
M. Wt: 180.24 g/mol
InChI Key: GBNPJBBNCBLPQT-UHFFFAOYSA-N
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Description

Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)-, also known as norbornene oxirane, is a chemical compound with the molecular formula C11H16O2. It is a colorless liquid that is soluble in water and has a strong fragrance. This compound is derived from norbornene, a bicyclic hydrocarbon, and is used in various chemical reactions and industrial applications .

Preparation Methods

The synthesis of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- typically involves the reaction of norbornene with methyl glycidyl ether. This process is carried out under controlled temperature and reaction conditions to ensure the desired product is obtained. The reaction is usually catalyzed by a suitable catalyst to enhance the reaction rate and yield .

In industrial production, the compound is synthesized by reacting norbornene, a natural plant extract, with methyl glycidyl ether. The reaction is conducted at an appropriate temperature and under specific conditions to achieve optimal results. The product is then purified and stored under conditions that prevent exposure to high temperatures and oxidizing agents .

Chemical Reactions Analysis

Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: The compound can participate in addition reactions, particularly with electrophiles, to form addition products.

Scientific Research Applications

Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the oxirane ring, which is highly strained and reactive. The compound can also undergo ring-opening reactions, leading to the formation of more stable products .

Comparison with Similar Compounds

Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- can be compared with other similar compounds such as:

These compounds share similar chemical properties and reactivity, but Oxirane, ((bicyclo(2.2.1)hept-5-en-2-ylmethoxy)methyl)- is unique due to its specific structure and the presence of the norbornene moiety, which imparts distinct chemical and physical properties .

Properties

CAS No.

3188-75-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enylmethoxymethyl)oxirane

InChI

InChI=1S/C11H16O2/c1-2-9-3-8(1)4-10(9)5-12-6-11-7-13-11/h1-2,8-11H,3-7H2

InChI Key

GBNPJBBNCBLPQT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)COCC3CO3

Origin of Product

United States

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